molecular formula C7H12N4O B3020999 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1397196-51-8

3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3020999
CAS No.: 1397196-51-8
M. Wt: 168.2 g/mol
InChI Key: BSTFPJHWBDXBQH-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Scientific Research Applications

3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Future Directions

The future directions for research on 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide and other pyrazole derivatives could include further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, more studies could be conducted to determine their physical and chemical properties, safety and hazards, and potential applications in various fields of science .

Biochemical Analysis

Biochemical Properties

3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, altering their activity and thus impacting the hydrolysis of substrates . Additionally, this compound can bind to certain proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to modulate the activity of kinases involved in signal transduction, thereby affecting downstream signaling events . Furthermore, this compound can alter the expression of genes related to cell growth and apoptosis, highlighting its potential impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biochemical activity, influencing cellular functions such as proliferation and differentiation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can affect the levels of metabolites, thereby altering the overall metabolic state of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid+hydrazine hydrateThis compound\text{3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
  • 3-methyl-1H-pyrazole-4-carbaldehyde
  • 3-ethyl-4-methyl-1H-pyrazole-5-amine hydrochloride

Uniqueness

3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other pyrazole derivatives. Its hydrazide group allows for unique interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

5-ethyl-4-methyl-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-5-4(2)6(11-10-5)7(12)9-8/h3,8H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTFPJHWBDXBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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